Journal Name:Energy Sources, Part B: Economics, Planning, and Policy
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Plasmonic Bullseye Nanocavities for Broadband Light Localization and Multi-Wavelength SERS
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202300878
Plasmonic nanostructures capable of broadband light trapping and field enhancement have promising applications in a wide range of fields. This study presents a platform for broadband, polarization-independent field enhancement in the visible regime through the use of width-graded nanocavities in a bullseye configuration. The fabrication procedure utilizes electron beam lithography (EBL) to achieve fine control over the nanocavity geometry and template stripping to enable rapid and low-cost production. The utility of these devices as substrates for multi-wavelength surface enhanced Raman spectroscopy (SERS) is demonstrated through molecular detection in a 10 μM solution at two excitation wavelengths. The impact of bullseye geometry on both the broadband spectral response and multi-wavelength SERS performance is examined. The measured SERS enhancement factor (EF) is shown to depend primarily on the plasmonically active surface area of the device, regardless of the local electromagnetic field strength within the nanocavities. These results highlight not only the utility of the width-graded bullseye as a broadband platform for SERS and other applications but also provide design guidelines to optimize the enhancement factor and broadband performance of similar devices.
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Dynamic Assembly-Induced Time-Resolved Optical Switches for Rewritable Advanced Information Encryption
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1002/adom.202301047
The development of photocontrolled assembly of smart materials with time-dependent optical characteristics is a promising strategy to fabricate multiple optical materials for advanced information encryption. Herein, this work reports the integration of photochoromic spiropyran and square-planar platinum(II) as a photocontrolled switching motif that endows the materials with dynamic assembly-induced optical characteristics. Importantly, the time-resolved multilevel optical switching processes have been achieved based on the synergism of the reversible photochoromism and fluorescence resonance energy transfer (FRET) processes through regulating the intramolecular isomerization and intermolecular self-assembly processes. The excellent temporal multicolor features promote the photocontrolled switches as a promising candidate for time-resolved confidential materials including multilevel displays and dynamic 4 dimension (4D) codes, with the achievement of relative encrypted data that can only be identified at a specified time. This synergistical strategy for constructing advanced materials provides an inspiring guidance for information encryption with higher security requirements.
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High-Performance Te-Doped PbSe Film Heterojunction Photodetector with Current Rectification Effect and Broadband Detection Capability
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/adom.202300915
PbSe has attracted wide attention owing to its fascinating physical and chemical properties. It has important technical significance for infrared detectors. However, due to the inherent bandgap, low carrier mobility, and dielectric constant of PbSe, it is a significant challenge to realize fast response and mid-infrared (MID) photodetection. Chemical doping is an efficient method to regulate the band structure and carrier mobility of materials. Nevertheless, the doped film detector cannot satisfy the demands of high-performance photodetectors. In this paper, different composition ratios powders are synthesized by a solid-state method. The PbSe0.5Te0.5 alloy film displays narrower bandgap, higher carrier mobility, excellent photo-response, and broadband detection capacity. By utilizing the above superiority of PbSe0.5Te0.5 and fast charge transfer in MoSe2, a PbSe0.5Te0.5/MoSe2 p-n heterostructure device is successfully fabricated that has significant rectifying effect (103) and extremely low dark current density (720 µA cm−2). The photodetector has a maximum responsivity (R) and specific detectivity (D*) of 17.5 A W−1 and 3.08 × 1013 Jones at 780 nm. In addition, the detector displays superior photodetection performance with broadband photodetection (405–5000 nm), high switch ratios (Ion/Ioff = 105), and fast response speed. The above outstanding properties indicate that the PbSe0.5Te0.5/MoSe2 heterostructure provides a promising and efficient strategy for achieving a miniaturized, broadband, and high-performance photodetector.
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Electroluminescence from GaN-Based Quantum Dots
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adom.202301427
Bulk gallium nitride (GaN) has shown great success in light-emitting diodes (LEDs), but the use of its counterpart GaN quantum dots (QDs) to obtain electroluminescence has not yet been reported. In this work, the first GaN-based QLED is demonstrated using Zn-doped GaN (GaN: Zn) QDs, which is achieved through the combination of trap passivation, energy level adjustment, and morphology engineering. Pure GaN QDs and GaN: Zn QDs are synthesized, and it is found that Zn doping shifts the GaN QD emission from 321 to 377 nm and tunes the highest occupied molecular orbital energy level from 8.6 eV (of original GaN QDs) to 6.9 eV. Multiple washing posttreatment is further developed to improve QD film morphology and size distribution. The optimized GaN: Zn QDs are employed to fabricate solution-processed LEDs, and the first GaN-based QLEDs are reported with a maximum quantum efficiency of 0.004%.
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Controllable Optical Features of Multiple-Layered Axial Heterostructure Nanorods for Multicolor Polariton Nanolasers
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adom.202301213
The optical features of multiple-layered axial heterostructures composed of III-nitride semiconductors (GaN, InGaN, and AlGaN) are investigated to realize tunable nanolasers. The optical confinement effects develop exciton-polariton in nanorods, leading to polariton lasing with distinctive dispersion. The lasing characteristics in the heterostructure are similar to those in the homostructure, although the carrier transfer between layers influences the optical gain. The energy-dependent property of polariton changes the mode spacing of lasing peaks. The alloyed systems of InGaN can tune the color of lasing in the visible region, while the lasing of AlGaN is also achievable in the optimized configuration. The polarization of lasing indicates the predominant contribution of the fundamental transverse mode. Therefore, in the multiple-layered heterostructure, controllable triple-color lasing using the feature of polariton, modulation of band gap energy, and the amplification process of the waveguide is demonstrated for the first time, with the tunable color over a wide range of the visible region. Multicolor polariton nanolasers offer a promising path to diverse nanophotonic devices with controllable optical characteristics.
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3D Nanoarchitectured Hexagonal Boron Nitride with Integrated Single Photon Emitters
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adom.202300737
Two-dimensional (2D) hexagonal boron nitride (hBN) is one of the most promising candidates to host solid-state single photon emitters (SPEs) for various quantum technologies. However, the 2D nature with an atomic-scale thickness leads to inevitable challenges in spectral variability caused by substrate disturbance, lattice strain heterogeneity, and defect variation. Here, three-dimensional (3D) nanoarchitectured hBN is reported with integrated SPEs from native defects generated during high-temperature chemical vapor deposition (CVD). The 3D hBN has a quasi-periodic gyroid minimal surface structure and is composed of a continuous 2D hBN sheet with built-in convex and concave curvatures that promote the formation of optically active and thermally robust native defects. The free-standing feature of the gyroid hBN with a nearly zero mean curvature can effectively eliminate the substrate disturbance and minimize lattice strain heterogeneity. As a result, naturally occurring defects with a narrow SPE spectral distribution can be created and activated as color centers in the 3D hBN, and the density of the SPEs can be tailored by CVD temperature.
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Deep-Blue CsPbBr3 Perovskite Quantum Dots via Green Polar Solvent and Short Ligand Engineering towards Highly Efficient Light-Emitting Diodes
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1002/adom.202300473
To date, researchers face a huge challenge in synthesizing blue perovskite quantum dots (PQDs) with short-chain ligands since the short-chain ligands increase the polarity and decrease solubility in common non-polar solvents during syntheses. The use of polar solvents to replace non-polar ones may solve the solution problem, but polar solvents will decompose PQDs. So, the key to successful synthesis of PQDs with short-chain ligands is to find polar solvents that can dissolve short-chain ligands well and do not destroy perovskites concurrently. Herein, a room-temperature synthesis method for deep-blue CsPbBr3 PQDs with short-chain ligands is proposed by using eco-friendly ethyl acetate polar solvent. CsPbBr3 PQDs with an average size of 3.87 nm and a peak wavelength of 454 nm are synthesized with a photoluminescence quantum yield of 48.4%. With an interlayer modification to the hole transport layer, the deep-blue perovskite light-emitting diodes realize a maximum external quantum efficiency of 4.39% and half-lifetime of 4.5 min at a maximum brightness of 72 cd m−2. This work offers a novel eco-friendly avenue for the preparation of effective PQDs including blue ones, which will accelerate commercialization of PQDs in lighting and HD full-color displays as well as reduce discharge of solvent pollutants and protect the global environment.
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Deep-Red/Near-Infrared Delayed Fluorescence Luminophores Based on Dipyrido[3,2-a:2”,3”-c]Phenazine-11,12-Dicarbonitrile for High-Performance OLEDs (Advanced Optical Materials 14/2023)
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/adom.202370049
In article number 2300404, Zujin Zhao and colleagues create efficient deep-red to near-infrared thermally activated delayed fluorescence molecules with extended π-conjugation and intramolecular hydrogen bonding, which exhibit high photoluminescence efficiencies and large horizontal dipole ratios and furnish the state-of-the-art deep-red to near-infrared organic light-emitting diodes, with outstanding external quantum efficiencies of up to 32.9%.
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Graphene Lithography Based on Laser Reduction and Plasma Oxidization for Rewritable Hologram Imaging
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202300872
Graphene lithography is crucial for various graphene-based devices, showing considerable potential in the fields of energy, environment, electronics, and optics. Recent reports show that graphene can be facilely fabricated and simultaneously patterned without masks via laser direct writing on a graphene oxide (GO) film. Thus, this laser-reduced graphene oxide (LRGO) is successfully applied for graphene holograms with advantages of being ultra-thin, wide-angle viewing, and full-color display. However, owing to the absence of an effective approach for oxidizing LRGO, the graphene holograms are only written once, not rewritable. This study demonstrates that LRGO can be oxidized with oxygen plasma treatment, enabling the development of rewritable graphene holograms through laser reduction and plasma oxidization. Laser irradiation can directly reduce GO and simultaneously achieve patterning. The oxygen plasma treatment gradually oxidizes and removes the as-prepared LRGO. Using a computer-calculated hologram pattern, the laser system can manufacture a thin graphene hologram in seconds. The fabricated graphene hologram image can be erased with oxygen plasma treatment, preparing the GO film for new hologram writing. This facile, low-cost, erasable graphene lithography process paves the way for various graphene applications in metasurfaces, device fabrication, imaging, data storage, and displays.
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Efficient, Multicolored, and Stable Room-Temperature Phosphorescence Doped Materials Based on a Lead Halide Matrix: A Coordination-Driven Doping Strategy
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202300717
Room temperature phosphorescence (RTP) materials have wide applications, and guest/host doping is an important method to achieve RTP. Although weak host–guest interactions (such as hydrogen bonding and π–π stacking) are considered to play a key role in inducing RTP in most doped systems (DSs), stronger and facile coordination bonds can achieve RTP more effectively and are believed to do so in DSs in related research. However, there is a lack of solid experimental evidence. Herein a new stable ligand-modified lead halide (PCB) is synthesized and used as matrix to prepare RTP NA/PCB DSs with naphthalene derivatives (NA) as guests. Remarkably, a coordination bond between host and guest is experimentally demonstrated and revealed to play a decisive role in the generation of efficient RTP. On this basis, a coordination-driven doping strategy is proposed to achieve efficient, multicolored, and long-lived RTP of the DSs. In addition, NA/PCB shows excellent RTP stability and can be used in advanced security encryption, white light emitting diodes, and phosphorescent temperature sensors. This work not only proves the important role of coordination bonds in the RTP DSs, but also shows the potential of the ligand-modified lead halide matrix as the host material of RTP.
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